

A Technical Guide to the Certificate of Analysis for Thymine-d4

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Compound of Interest

Compound Name: Thymine-d4

Cat. No.: B132543

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For researchers and professionals in drug development, the Certificate of Analysis (CoA) for isotopically labeled compounds like **Thymine-d4** is a critical document that guarantees the identity, purity, and quality of the material. **Thymine-d4**, a deuterated analog of the DNA nucleobase thymine, is widely used as an internal standard in quantitative bioanalytical studies using mass spectrometry.^{[1][2][3][4]} This guide provides an in-depth explanation of the data and methodologies presented in a typical CoA for **Thymine-d4**.

Quantitative Data Summary

A CoA for **Thymine-d4** will typically summarize key quantitative parameters that define the quality of the product. These are often presented in a tabular format for clarity and quick reference.

Table 1: General Properties and Identification

Parameter	Specification	Typical Value
Chemical Name	5-(methyl-d3)pyrimidine-2,4(1H,3H)-dione-6-d	5-(methyl-d3)pyrimidine-2,4(1H,3H)-dione-6-d[1][2][3]
CAS Number	156054-85-2	156054-85-2[1][2][3]
Molecular Formula	C ₅ H ₂ D ₄ N ₂ O ₂	C ₅ H ₂ D ₄ N ₂ O ₂ [1][2]
Molecular Weight	130.14 g/mol	130.1 g/mol [1]
Appearance	White to off-white solid	Conforms
Solubility	Soluble in DMSO	3 mg/mL in DMSO[1]

Table 2: Purity and Isotopic Enrichment

Parameter	Method	Specification	Typical Result
Chemical Purity	HPLC	≥98%	99.5%
Isotopic Enrichment	Mass Spectrometry	≥98 atom % D	99.2 atom % D
Deuterated Forms (d ₁ -d ₄)	Mass Spectrometry	≥99%	Conforms[1][2][3]
Structure Confirmation	¹ H-NMR	Conforms to structure	Conforms

Experimental Protocols

The following sections detail the methodologies used to generate the data presented in the CoA.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **Thymine-d4** is determined by assessing the presence of any non-deuterated or other impurities. A reverse-phase HPLC method is typically employed.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: An isocratic or gradient elution using a mixture of a buffer (e.g., 20 mM ammonium formate in water) and an organic solvent like acetonitrile or methanol.[5]
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 264 nm, which is the λ_{max} for thymine.[1]
- Sample Preparation: A stock solution of **Thymine-d4** is prepared in a suitable solvent (e.g., DMSO) and diluted with the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight and determining the isotopic enrichment of **Thymine-d4**.

- Instrumentation: A high-resolution mass spectrometer (HR-MS) such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Ionization Mode: ESI in positive or negative mode.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water) at a concentration of approximately 10 μ g/mL.
- Infusion: The sample solution is directly infused into the mass spectrometer.
- Data Acquisition: A full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-200 amu).
- Analysis:

- The spectrum is examined for the presence of the protonated molecule $[M+H]^+$ at m/z 131.08 or the deprotonated molecule $[M-H]^-$ at m/z 129.07.
- The isotopic distribution of the molecular ion cluster is analyzed.
- The isotopic enrichment is calculated by comparing the measured relative intensities of the different deuterated species (d_0 to d_4) to their theoretical natural abundance.^{[6][7]} This confirms that the desired level of deuterium incorporation has been achieved.

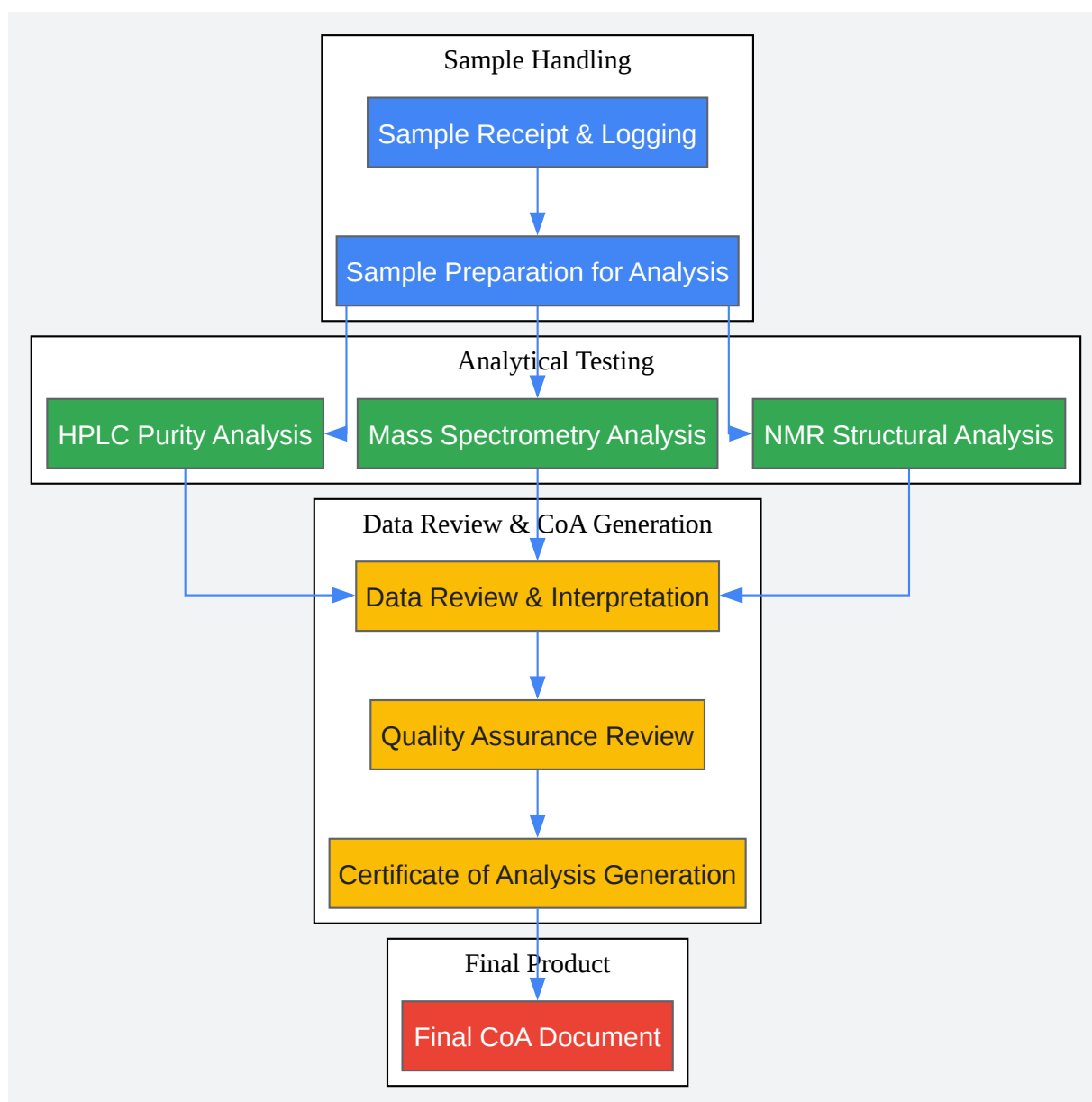
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H -NMR spectroscopy is used to confirm the chemical structure and the positions of deuterium labeling. The absence of proton signals at specific chemical shifts indicates successful deuteration.

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: 5-10 mg of **Thymine-d4** is dissolved in approximately 0.7 mL of a deuterated solvent, typically DMSO- d_6 . A reference standard like tetramethylsilane (TMS) may be added.
- Data Acquisition: A standard ^1H -NMR spectrum is acquired.
- Analysis:
 - The spectrum is compared to that of an unlabeled thymine standard.
 - The key confirmation for **Thymine-d4** is the significant reduction or complete absence of proton signals corresponding to the methyl group (normally around 1.75 ppm) and the C6-H proton (normally around 7.45 ppm).
 - The presence of signals for the N-H protons (around 11.0 ppm) confirms the integrity of the pyrimidine ring structure.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the analytical processes and logical connections involved in generating a Certificate of Analysis.



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